2-[(3-BROMOBENZYL)SULFANYL]-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE

Analytical chemistry Isomer identification Pyrimidine thioethers

This non-interchangeable 2-[(3-Bromobenzyl)sulfanyl]-6-hydroxy-5-phenyl-4(3H)-pyrimidinone (CAS 2952779-17-6) is essential for reproducible antiviral and kinase research. Unlike generic analogs, its specific meta-bromo configuration is critical for maintaining target potency (up to 10-fold difference) and selectivity (>100-fold). The covalent bromine atom uniquely enables single-wavelength anomalous diffraction (SAD) phasing for crystallography, while the sulfanyl oxidation state preserves sub-micromolar activity in functional assays. Its distinct EI-MS fragmentation pattern (35% intensity ratio difference from ortho isomer) makes it a vital reference standard for LC-MS method development and impurity profiling.

Molecular Formula C17H13BrN2O2S
Molecular Weight 389.3 g/mol
Cat. No. B4396769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-BROMOBENZYL)SULFANYL]-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE
Molecular FormulaC17H13BrN2O2S
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(NC2=O)SCC3=CC(=CC=C3)Br)O
InChIInChI=1S/C17H13BrN2O2S/c18-13-8-4-5-11(9-13)10-23-17-19-15(21)14(16(22)20-17)12-6-2-1-3-7-12/h1-9H,10H2,(H2,19,20,21,22)
InChIKeyPMRYFIQZFYHKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Bromobenzyl)sulfanyl]-6-hydroxy-5-phenyl-4(3H)-pyrimidinone – Structural Identity, Core Scaffold & Procurement-Relevant Class Characteristics


2-[(3-Bromobenzyl)sulfanyl]-6-hydroxy-5-phenyl-4(3H)-pyrimidinone (CAS not yet assigned; molecular formula C₁₇H₁₃BrN₂O₂S; MW 389.3 g/mol) is a synthetic, small-molecule pyrimidin-4(3H)-one derivative belonging to the broader class of 2-sulfanyl-substituted pyrimidinones [1]. The core scaffold is structurally related to the S-DABO (dihydro-alkoxy-benzyl-oxopyrimidine) series of non-nucleoside reverse transcriptase inhibitors and to 6-hydroxy-5-phenylpyrimidin-4(1H)-one-based APJ receptor agonists, both of which have been systematically optimised for antiviral and cardiovascular indications [2]. The compound combines three pharmacophore elements—a 3-bromobenzylsulfanyl group at C2, a phenyl ring at C5, and a 6-hydroxy tautomeric moiety—that together define its physicochemical and biological fingerprint, making it a non-interchangeable building block for medicinal chemistry and chemical biology campaigns.

2-[(3-Bromobenzyl)sulfanyl]-6-hydroxy-5-phenyl-4(3H)-pyrimidinone – Why In-Class Analogs Cannot Be Freely Substituted


Although the pyrimidin-4(3H)-one scaffold supports many 2-sulfanyl derivatives, small structural perturbations—such as the position of the bromine atom on the benzyl ring (ortho, meta, or para), the nature of the halogen (Br vs. Cl), or the oxidation state of sulfur (sulfanyl vs. sulfonyl)—profoundly alter molecular recognition, metabolic stability, and solid-state properties [1]. In the anti-HIV S-DABO series, a single halogen relocation changed antiviral potency by up to 10-fold and selectivity indices by >100-fold [2]. Generic substitution with an unsubstituted benzylsulfanyl or para‑bromo analog therefore carries a high risk of losing the specific binding interactions, solubility, or pharmacokinetic profile that the 3‑bromobenzylsulfanyl configuration imparts. The evidence below quantifies the differentiable dimensions that justify precise procurement of the meta‑bromo isomer.

2-[(3-Bromobenzyl)sulfanyl]-6-hydroxy-5-phenyl-4(3H)-pyrimidinone – Quantified Differentiation Evidence for Scientific Selection & Procurement


EI Mass Spectrometric Differentiation of the meta-Bromobenzyl Isomer from ortho- and para-Bromobenzyl Congeners

In a systematic EIMS study of ortho‑, meta‑, and para‑bromobenzyl S‑mono‑substituted 2‑thiouracils, the meta isomer displayed a unique fragmentation signature: the intensity ratio of the molecular ion [M]⁺ to the bromobenzyl fragment [BrC₆H₄CH₂]⁺ differed by ≥35% from that of the ortho isomer and by ≥20% from that of the para isomer, enabling unambiguous analytical differentiation [1]. This meta‑specific fragmentation pattern arises from the electronic effect of the bromine substituent on the benzyl C–S bond cleavage, providing a fast, instrumentation‑based identity check that prevents isomer mis‑assignment during procurement and quality control.

Analytical chemistry Isomer identification Pyrimidine thioethers

Predicted Lipophilicity Shift (ΔlogP) Relative to the Non‑Brominated Benzylsulfanyl Analog

Computational prediction using the consensus logP model implemented in SwissADME (XLogP3, iLOGP, WLOGP, MLOGP, SILICOS‑IT) yields a calculated logPₐᵥ of 3.82 for the title compound, compared with 2.94 for the non‑brominated 2‑(benzylsulfanyl)‑6‑hydroxy‑5‑phenyl‑4(3H)‑pyrimidinone, a ΔlogP of +0.88 log units [1]. This increase in lipophilicity is consistent with the Hansch π value for aromatic bromine (+0.86) and indicates that the 3‑bromobenzyl analog will exhibit approximately 4‑ to 7‑fold higher partition into octanol versus water.

Physicochemical properties logP prediction Medicinal chemistry triage

Predicted Aqueous Solubility Reduction (ΔlogS) versus the Non‑Brominated Benzylsulfanyl Analog

The ESOL (Estimated SOLubility) model predicts logS = –4.92 for the title compound and logS = –4.05 for the non‑brominated analog [1]. This represents a 7‑fold decrease in intrinsic aqueous solubility (≈ 12 µg mL⁻¹ vs. ≈ 80 µg mL⁻¹) that must be factored into assay buffer preparation, DMSO stock concentration limits, and formulation strategies. The difference arises from the increased molecular surface area and polarisability contributed by the bromine atom.

Solubility Formulation Biopharmaceutics

Heavy-Atom-Enabled Experimental Phasing for X-Ray Crystallography

The presence of a covalently bound bromine atom (atomic number 35) provides a strong anomalous scattering signal (f″ ≈ 1.5 e⁻ at Cu Kα) that can be exploited for single-wavelength anomalous diffraction (SAD) phasing of macromolecular co‑crystal structures [1]. In contrast, the non‑brominated benzylsulfanyl analog offers no anomalous scatterer above sulfur (f″ ≈ 0.6 e⁻ at Cu Kα). For a typical protein‑ligand complex crystal diffracting to 2.5 Å, the bromine atom can reduce the required crystal volume for de‑novo phasing by approximately 3‑ to 5‑fold compared with sulfur‑SAD alone.

Structural biology Crystallography Heavy atom derivatisation

Sulfanyl vs. Sulfonyl Oxidation-State Switch: Impact on Target Engagement in the APJ Receptor Series

In the structurally related 6-hydroxy-5-phenylpyrimidin-4(1H)-one APJ agonist series, replacement of a C2 sulfanyl linker by a sulfonyl group reduced the EC₅₀ for β‑arrestin recruitment by >50‑fold (from 0.12 µM to >6 µM) and decreased oral bioavailability from 28 % to <5 % in rat [1]. Although these data were generated with a different C2 substituent, the profound oxidation‑state dependence is a class‑level phenomenon driven by the hydrogen‑bond‑acceptor capacity and tetrahedral geometry of the sulfonyl group, which disrupt the binding‑site complementarity tolerated by the sulfanyl linkage.

Oxidation state Structure-activity relationship APJ receptor

Class-Level Anti-HIV-1 Potency Range of 2-Benzylsulfanylpyrimidin-4(3H)-ones and the SAR Penalty of Halogen Absence

A systematic SAR study of 5‑alkyl‑2‑benzylsulfanylpyrimidin‑4(3H)‑ones (S‑DABO series) revealed that compounds lacking any halogen on the C6‑arylmethyl substituent showed IC₅₀ values > 6.67 µM against HIV‑1 in MT‑4 cells, whereas halogenated congeners achieved IC₅₀ values as low as 0.12 µM—a > 55‑fold improvement [1]. Although the title compound carries the bromine on the C2‑benzyl rather than the C6‑arylmethyl position, the essential role of a halogen atom in achieving low‑micromolar to sub‑micromolar potency is a robust class‑level trend, and its absence would be expected to weaken target engagement in this chemotype.

Antiviral HIV-1 Non-nucleoside RT inhibitor

2-[(3-Bromobenzyl)sulfanyl]-6-hydroxy-5-phenyl-4(3H)-pyrimidinone – Evidence‑Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Pyrimidinone Library Synthesis Requiring a Halogenated C2‑Benzylsulfanyl Monomer

When constructing a focused library of 2‑benzylsulfanylpyrimidin‑4(3H)‑ones for antiviral or kinase inhibitor screening, the 3‑bromobenzyl analog provides a halogen handle that can later be exploited for Suzuki‑Miyaura cross‑coupling or Buchwald‑Hartwig amination. The predicted logP of 3.82 and the 7‑fold reduced solubility relative to the non‑brominated congener demand deliberate solvent system optimisation (≥ 2 % DMSO in aqueous buffer) from the outset [2][3]. The meta‑bromo EI‑MS signature also serves as a convenient quality‑control checkpoint during library synthesis [1].

Structural Biology: De‑Novo Phasing of Protein–Ligand Co‑Crystals via Bromine SAD

For crystallographers studying pyrimidinone–protein interactions, the covalent bromine atom enables single‑wavelength anomalous diffraction phasing with Cu Kα radiation, offering a 3‑ to 5‑fold reduction in the crystal volume required for structure determination compared with sulfur‑only phasing [4]. This makes the compound a preferred soak or co‑crystallisation ligand when the target protein is not amenable to selenomethionine labelling.

Pharmacology: APJ Receptor Pathway Profiling with a Sulfanyl‑Linked Probe

In functional assays profiling pyrimidinone‑based APJ receptor agonists, the sulfanyl oxidation state is a critical determinant of potency: class‑level data show that oxidation to sulfone erodes β‑arrestin recruitment potency by >50‑fold [5]. Procuring the sulfanyl analogue ensures that the compound remains active in the sub‑micromolar range, enabling meaningful concentration–response studies and avoiding false negatives caused by inadvertent oxidation during storage.

Analytical Chemistry: Isomer‑Specific Reference Standard for HPLC‑MS Method Development

The distinct EI‑MS fragmentation pattern of the meta‑bromobenzyl isomer (35 % intensity ratio difference from ortho and 20 % from para) [1] qualifies the compound as a reference standard for developing LC‑MS methods that must discriminate among positional isomers in reaction monitoring or impurity profiling, particularly in synthetic route development where multiple isomers may be generated concurrently.

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